molecular formula C8H17NO2 B13303473 (2R)-2-Amino-3,4-dimethylhexanoic acid

(2R)-2-Amino-3,4-dimethylhexanoic acid

Cat. No.: B13303473
M. Wt: 159.23 g/mol
InChI Key: DJFPUIRBUQHIBB-KPGICGJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3,4-dimethylhexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and two methyl groups attached to the third and fourth carbon atoms of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enantioselective Synthesis: One of the common methods for synthesizing (2R)-2-Amino-3,4-dimethylhexanoic acid involves the use of enantioselective synthesis. This method employs chiral catalysts to ensure the production of the desired enantiomer.

    Aziridine Ring Opening: Another approach involves the use of aziridine ring opening reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic Hydrogenation: This step involves the reduction of precursor compounds using hydrogen gas in the presence of a catalyst to form the desired amino acid.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Amino-3,4-dimethylhexanoic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, alkylating agents

Major Products Formed:

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-Amino-3,4-dimethylhexanoic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Protein Engineering: The compound is used in the study of protein engineering and design, where it serves as a model amino acid for understanding protein structure and function.

Medicine:

    Drug Development: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry:

    Material Science: The compound is explored for its applications in material science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3,4-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • (2R)-2-Amino-3-methylhexanoic acid
  • (2R)-2-Amino-4-methylhexanoic acid
  • (2R)-2-Amino-3,4-dimethylpentanoic acid

Comparison:

  • Structural Differences: The primary difference between (2R)-2-Amino-3,4-dimethylhexanoic acid and its similar compounds lies in the position and number of methyl groups attached to the carbon chain.
  • Unique Properties: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the unique structural features of this compound can lead to distinct properties and potential uses in various fields.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2R)-2-amino-3,4-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t5?,6?,7-/m1/s1

InChI Key

DJFPUIRBUQHIBB-KPGICGJXSA-N

Isomeric SMILES

CCC(C)C(C)[C@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.